Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
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Overview
Description
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate is a complex organic compound with the molecular formula C15H25NO6S and a molecular weight of 347.43 g/mol. This compound is characterized by the presence of an ethyl ester, an allyloxy group, a sulfanyl group, and a tert-butoxycarbonyl-protected amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps, including the protection of amino groups, formation of ester bonds, and introduction of sulfanyl and allyloxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester and allyloxy groups can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[2-(methoxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
- Ethyl 3-{[2-(propoxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
- Ethyl 3-{[2-(butoxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, allows for unique substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-2-prop-2-enoxyethyl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S/c1-6-8-21-12(17)10-23-9-11(13(18)20-7-2)16-14(19)22-15(3,4)5/h6,11H,1,7-10H2,2-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJALXWVWMLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)OCC=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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